molecular formula C17H17FO2 B15320152 Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate

Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B15320152
M. Wt: 272.31 g/mol
InChI Key: KRYLJXQBCUCOHP-UHFFFAOYSA-N
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Description

Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate is a biphenyl-derived compound featuring a fluorine substituent at the 2-position of one aromatic ring and a tert-butyl ester group at the 4-position of the adjacent ring. The tert-butyl ester moiety enhances steric bulk and modulates lipophilicity, while the fluorine atom influences electronic properties and metabolic stability. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of targeted protein degraders and kinase inhibitors .

Properties

Molecular Formula

C17H17FO2

Molecular Weight

272.31 g/mol

IUPAC Name

tert-butyl 3-fluoro-4-phenylbenzoate

InChI

InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)13-9-10-14(15(18)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

KRYLJXQBCUCOHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

4′-tert-Butylbiphenyl-4-carboxylic Acid

  • Structure : Lacks the fluorine atom and is a carboxylic acid rather than an ester.
  • The carboxylic acid group increases polarity compared to the tert-butyl ester, impacting solubility and bioavailability .

2-Fluoro-4-pentylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate

  • Structure : Features a fluorine atom and long alkyl chains (pentyl and heptyl) instead of tert-butyl.
  • Properties : The extended alkyl chains confer high lipophilicity (LogP = 10.5), making it suitable for reverse-phase HPLC separations. In contrast, the tert-butyl group in the target compound likely reduces LogP, balancing lipophilicity for drug-like properties .

2-Bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate

  • Structure : Substitutes fluorine with bromine and includes a methyl group.
  • However, bromine may pose toxicity risks compared to fluorine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate* C₁₇H₁₇FO₂ ~288.3 ~4.2† Pharmaceutical intermediates
2-Fluoro-4-pentylphenyl 4’-heptyl[1,1’-biphenyl]-4-carboxylate C₃₁H₃₇FO₂ 460.62 10.5 HPLC standards, liquid crystals
2-Bromo-4-methylphenyl [1,1'-biphenyl]-4-carboxylate C₂₀H₁₅BrO₂ 367.24 ~5.8‡ Material science, halogenated intermediates

*Estimated based on structural analogy.
†Predicted using tert-butyl and fluorine substituent contributions.
‡Calculated via fragment-based methods.

Research Findings and Limitations

  • Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism compared to non-fluorinated analogs, as observed in related biphenyl derivatives .
  • Synthetic Challenges : Steric hindrance from the tert-butyl group may slow coupling reactions, necessitating optimized palladium catalysts .
  • Data Gaps : Exact experimental data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, requiring extrapolation from structural analogs.

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